1-Methoxy-N-(4-nitrobenzyl)propan-2-amine is an organic compound with the molecular formula and a molecular weight of 224.26 g/mol. This compound features a methoxy group, a nitrobenzyl moiety, and a propan-2-amine backbone, making it significant in various chemical and industrial applications due to its unique structural properties. It is particularly noted for its potential biological activity and interactions with biomolecules, which are of interest in medicinal chemistry and pharmacology.
The compound can be synthesized from commercially available starting materials, such as 4-nitrobenzyl chloride and 1-methoxypropan-2-amine. These precursors are readily accessible in chemical supply markets, facilitating research and development efforts.
1-Methoxy-N-(4-nitrobenzyl)propan-2-amine is classified as an amine due to the presence of the amine functional group. It also falls under the category of substituted aromatic compounds because of the nitrobenzyl group attached to the nitrogen atom.
The synthesis of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine typically involves a nucleophilic substitution reaction. The process can be summarized as follows:
The reaction typically requires careful control of temperature and stirring to ensure high yield and purity of the final product. Monitoring can be performed using techniques such as thin-layer chromatography.
The molecular structure of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine can be represented as follows:
CC(COC)NCC1=CC=C(C=C1)[N+](=O)[O-]
The compound exhibits distinct physical properties that can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR analysis may reveal characteristic shifts corresponding to different hydrogen environments within the molecule .
1-Methoxy-N-(4-nitrobenzyl)propan-2-amine participates in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, using palladium on carbon as a catalyst during reduction reactions allows for selective conversion while minimizing side products.
The mechanism of action for 1-methoxy-N-(4-nitrobenzyl)propan-2-amine involves its interaction with various molecular targets:
Research into its mechanism may involve studying changes in enzyme kinetics or receptor binding affinities when exposed to this compound.
The physical properties of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 224.26 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like dichloromethane |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
1-Methoxy-N-(4-nitrobenzyl)propan-2-amine has several applications across different fields:
1-Methoxy-N-(4-nitrobenzyl)propan-2-amine (CAS 444907-60-2) follows IUPAC naming conventions, systematically describing its branched aliphatic chain and substituted aromatic ring. The core structure comprises a propan-2-amine backbone featuring a methoxy group (-OCH₃) at the C1 position and a 4-nitrobenzyl substituent on the nitrogen atom. Key identifiers include:
Table 1: Molecular Descriptors of 1-Methoxy-N-(4-Nitrobenzyl)Propan-2-Amine
Property | Value |
---|---|
CAS Registry Number | 444907-60-2 |
Molecular Weight | 224.26 g/mol |
Exact Mass | 224.1161 Da |
Topological Polar Surface Area | 61.6 Ų |
Computational modeling predicts key physical properties essential for laboratory handling and synthetic applications:
The nitro group's electron-withdrawing nature (-NO₂) creates an electron-deficient aromatic ring, while the methoxy group enhances aliphatic chain lipophilicity. This amphiphilic balance influences solubility and reactivity patterns [1] [3].
Though experimental spectra are not fully reported in the literature, analogous nitrobenzylamines exhibit characteristic spectroscopic markers:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7